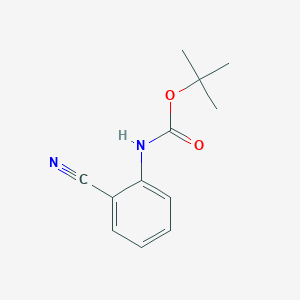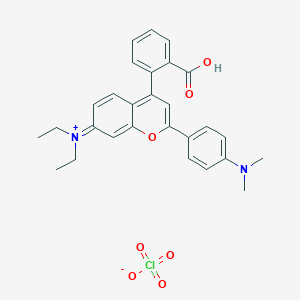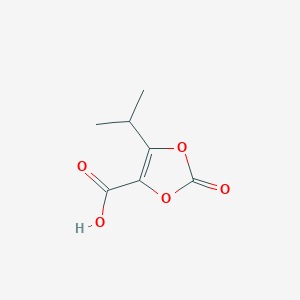
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid, also known as DPC, is a synthetic compound that has shown potential in scientific research. It belongs to the class of dioxolecarboxylic acids and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the inhibition of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV. It also disrupts the cell membrane of viruses, preventing their replication and spread.
Biochemische Und Physiologische Effekte
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been shown to have minimal toxicity and is well-tolerated by mammalian cells. It has been found to selectively target bacterial and fungal cells without affecting healthy cells. 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. However, its solubility in water is limited, which can make it challenging to work with in aqueous environments.
Zukünftige Richtungen
For research include the development of new antibiotics, antifungal agents, antiviral drugs, and material science applications.
Synthesemethoden
The synthesis of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product is then hydrolyzed to obtain 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been studied for its potential use in various scientific research fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
188525-84-0 |
|---|---|
Produktname |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid |
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C7H8O5/c1-3(2)4-5(6(8)9)12-7(10)11-4/h3H,1-2H3,(H,8,9) |
InChI-Schlüssel |
GBOTXQHVKOUJFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
Kanonische SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
Synonyme |
1,3-Dioxole-4-carboxylicacid,5-(1-methylethyl)-2-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




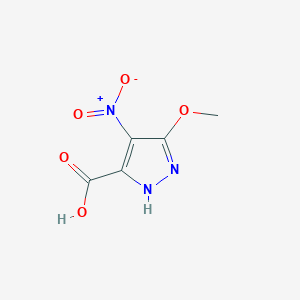
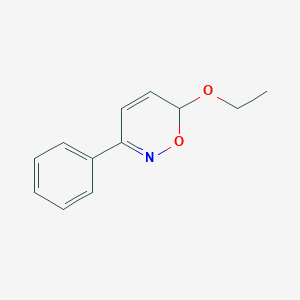



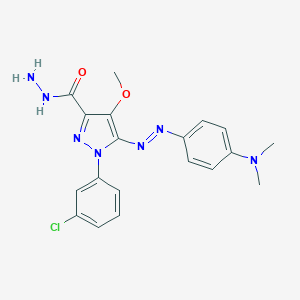
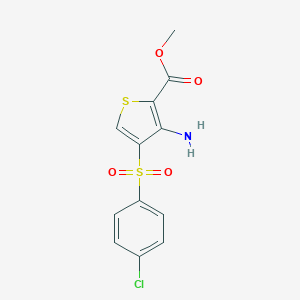
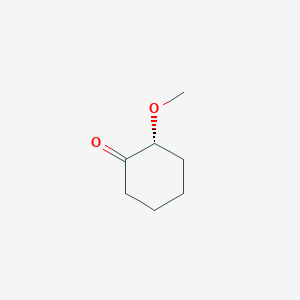

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
